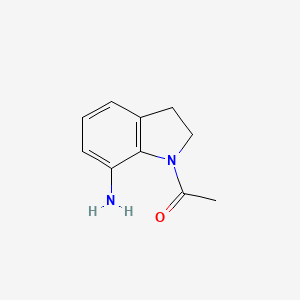

1-(7-Aminoindolin-1-yl)ethanone

Description

1-(7-Aminoindolin-1-yl)ethanone is an indoline derivative featuring an acetyl (ethanone) group at position 1 and an amino (-NH₂) substituent at position 7 of the indoline ring. For instance, the brominated derivative 1-(7-Amino-5-bromoindolin-1-yl)ethanone (CAS 133433-62-2) is documented in safety data sheets, indicating its use in pharmaceutical research .

Propriétés

IUPAC Name |

1-(7-amino-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-3-2-4-9(11)10(8)12/h2-4H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSYJCQFOKJSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370629 | |

| Record name | 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-31-6 | |

| Record name | 1-(7-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(7-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(7-Aminoindolin-1-yl)ethanone can be synthesized via various chemical methods, including one-pot, multi-step, and microwave-assisted reactions. The most common approach involves the cyclization of 4-nitrophenylhydrazine with 2,3-dihydroindole-2-one, followed by the reduction of the nitro group to an amino group. The resulting product is then subjected to acid-catalyzed N-alkylation with ethyl bromide to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to its production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(7-Aminoindolin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

1-(7-Aminoindolin-1-yl)ethanone has been used in various scientific experiments due to its unique photochromic and acid-sensitive properties. It has been utilized as:

pH Sensor: Its acid-sensitive properties make it useful in pH sensing applications.

Fluorescent Probe: Its fluorescence emission properties are exploited in biological imaging.

Photochromic Switch: Its ability to change color upon exposure to different wavelengths of light is used in optical devices.

Electrochromic Material: It is used in electrochromic devices for display applications.

Catalyst: It has been used as a catalyst in organic synthesis.

Mécanisme D'action

1-(7-Aminoindolin-1-yl)ethanone exerts its effects through various mechanisms, depending on its application. For instance:

Biological Activity: It has been found to exhibit anti-tumor, anti-inflammatory, anti-microbial, anti-oxidant, and anti-viral properties.

Photochromic and Fluorescent Properties: The compound’s unique photochromic and fluorescent properties are due to its ability to undergo reversible structural changes upon exposure to light and changes in pH.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

Key structural analogs and their modifications are summarized below:

Key Observations :

- Halogenation: Bromine at C5 (as in 1-(7-Amino-5-bromoindolin-1-yl)ethanone) may enhance binding to biological targets via hydrophobic interactions .

- Heterocyclic vs. Aromatic Cores : Indoline derivatives (saturated ring) exhibit different electronic properties compared to indole (unsaturated) or benzene analogs, affecting reactivity and target selectivity .

- Amino Group Positioning: The amino group at C7 in the target compound distinguishes it from analogs like 1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone, where the amino group is at C6 .

Antibacterial and Antifungal Activity

- Schiff Bases: Derivatives of 1-(hydroxynaphthyl)ethanone exhibit moderate activity against E. coli and Salmonella Typhi, with MIC values ranging from 25–50 µg/mL .

- β-Carboline Analogs: Compounds like 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-β-carbolin-2-yl)-ethanone show broad-spectrum antibacterial activity, particularly against gram-positive bacteria .

- Anti-TMV Alkaloids: Isoquinoline-based ethanones (e.g., 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone) demonstrate antiviral activity against tobacco mosaic virus (TMV) .

Antimalarial Activity

- Indolyl-3-ethanone-α-thioethers: Derivatives such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit superior antiplasmodial activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55) .

The amino group may enhance hydrogen bonding with biological targets .

Physical and Chemical Properties

Key Challenges :

- Limited experimental data exists for the target compound. Predictions are based on structural analogs .

Activité Biologique

1-(7-Aminoindolin-1-yl)ethanone, also known by its CAS number 51501-31-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound has the molecular formula and features an indoline structure with an amino group. Its chemical properties allow it to interact with various biological targets, making it a candidate for further pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways within cells. The presence of the amino group enhances its interaction with specific receptors and enzymes, potentially leading to:

- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression.

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that derivatives of indoline compounds often demonstrate anticancer activity. For instance, studies have shown that modifications to the indoline structure can lead to significant cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 120 | Inhibition of tubulin polymerization |

| Related Indoline Derivative | HeLa | 15 | PI3K/Akt/mTOR pathway inhibition |

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of indoline derivatives, including those related to this compound. The results indicated that certain modifications led to enhanced cytotoxicity against lung cancer cells (A549), demonstrating the importance of functional groups in determining biological activity .

Clinical Relevance

In clinical settings, compounds similar to this compound have been investigated for their potential as therapeutic agents in treating resistant cancer types. The ability to inhibit critical pathways such as PI3K/Akt suggests that this compound could be developed into a viable treatment option for aggressive tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.